molecular formula C8H7BrN2 B14071344 2-Bromo-1H-indol-5-amine

2-Bromo-1H-indol-5-amine

Cat. No.: B14071344
M. Wt: 211.06 g/mol
InChI Key: SPFPGHXWEJSTGT-UHFFFAOYSA-N
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Description

2-Bromo-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1H-indol-5-amine typically involves the bromination of 1H-indol-5-amine. One common method is the electrophilic substitution reaction where 1H-indol-5-amine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-indol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of 2-substituted indole derivatives.

    Oxidation: Formation of indole oxides.

    Reduction: Formation of 1H-indol-5-amine.

Scientific Research Applications

2-Bromo-1H-indol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1H-indol-5-amine involves its interaction with various molecular targets. The bromine atom and amine group enhance its binding affinity to specific enzymes and receptors. It can inhibit or activate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indol-5-amine: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloro-1H-indol-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    2-Bromo-1H-indole: Lacks the amine group, affecting its biological activity and reactivity.

Uniqueness

2-Bromo-1H-indol-5-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-bromo-1H-indol-5-amine

InChI

InChI=1S/C8H7BrN2/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H,10H2

InChI Key

SPFPGHXWEJSTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)Br

Origin of Product

United States

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